(3-Propan-2-yloxiran-2-yl)methanol
Description
“(3-Propan-2-yloxiran-2-yl)methanol” is an epoxide derivative characterized by an oxirane (epoxide) ring substituted with a propan-2-yl (isopropyl) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 2-position. Structurally, it shares similarities with other epoxide alcohols, such as glycidol (2,3-epoxy-1-propanol), but differs due to the isopropyl substituent, which may influence its reactivity, solubility, and stability .
The compound’s synthesis likely involves epoxidation of a precursor alkene followed by functionalization, analogous to methods described for related epoxides (e.g., reactions in methanol with amines, as seen in ). Computational tools like InChIKey and SMILES strings (e.g., RZRBXGPSHVAUQO-UHFFFAOYSA-N for a related compound in ) aid in its structural characterization, while crystallographic software (e.g., SHELX, OLEX2) could resolve its 3D conformation if crystallized .
Properties
CAS No. |
125473-29-2 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
InChI Key |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
Canonical SMILES |
CC(C)C1C(O1)CO |
Synonyms |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-yloxiran-2-yl)methanol can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of isopropyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Propan-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of isopropyl glycidyl ether.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various functionalized alcohols and ethers.
Scientific Research Applications
(3-Propan-2-yloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of (3-Propan-2-yloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares “(3-Propan-2-yloxiran-2-yl)methanol” with structurally related epoxides:
Reactivity and Stability
- Ring-Opening Reactions: Epoxides undergo nucleophilic attack at the less-substituted carbon. The isopropyl group in “this compound” may sterically hinder reactions compared to propylene oxide (methyl-substituted) or glycidol (unsubstituted) .
- Solubility: The hydroxymethyl group enhances water solubility relative to non-polar epoxides (e.g., propylene oxide), but the isopropyl group may reduce it compared to glycidol. Methanol, a common solvent for epoxide reactions (), likely stabilizes the compound during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
